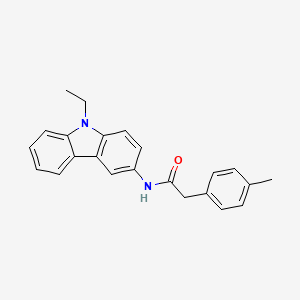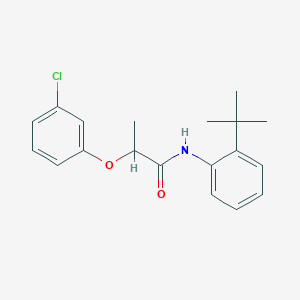
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide
Vue d'ensemble
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide, also known as ECA, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. ECA is a derivative of carbazole, which is a heterocyclic aromatic compound that has been extensively studied for its biological activities. The synthesis of ECA has been achieved through a multi-step reaction, which involves the coupling of 9-ethylcarbazole with 4-methylphenylacetic acid.
Mécanisme D'action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the interaction of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide with specific receptors in the body. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has been shown to bind to the sigma-1 receptor, which is a chaperone protein that regulates various cellular functions. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide in lab experiments include its high purity, stability, and low toxicity. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide is also relatively easy to synthesize, which makes it a cost-effective option for research. The limitations of using N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide. One area of interest is the development of new synthetic methods for N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide that can improve its yield and purity. Another area of interest is the investigation of the mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide, which may provide insights into its potential therapeutic applications. Additionally, the use of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide in combination with other compounds or therapies may enhance its efficacy and reduce its limitations.
Applications De Recherche Scientifique
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has shown promising results in various fields of research, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methylphenyl)acetamide has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good electron injection efficiency.
Propriétés
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-3-25-21-7-5-4-6-19(21)20-15-18(12-13-22(20)25)24-23(26)14-17-10-8-16(2)9-11-17/h4-13,15H,3,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPMCMVIUDSHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 4-[4-(acetylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4076956.png)

![N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide](/img/structure/B4076979.png)
![1-[2-(2,4,6-trichlorophenoxy)ethyl]azepane oxalate](/img/structure/B4076986.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(pyrrolidin-1-ylmethyl)benzyl]urea](/img/structure/B4076990.png)
![1-[3-(1-naphthyloxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4076994.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxybutanamide](/img/structure/B4077032.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077038.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077045.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4077056.png)
![5-bromo-2-chloro-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077063.png)
![1-[4-(4-chlorophenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077071.png)